molecular formula C18H17F3N2O3 B611842 XEN445

XEN445

カタログ番号: B611842
分子量: 366.3 g/mol
InChIキー: NBGRERFNOKZQLO-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XEN445は、エンドセリンリパーゼの強力かつ選択的な阻害剤であり、IC50値は0.237マイクロモルです。 優れた吸収、分布、代謝、排泄特性を示しており、さまざまな科学研究アプリケーションにとって有望な候補となっています .

科学的研究の応用

Cardiovascular Disease

XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.

  • In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .
StudyDoseDurationResult
Sun et al., 201330 mg/kg b.i.d.3 days18% increase in total plasma cholesterol, 16% increase in HDL cholesterol

Cancer Treatment

Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).

  • Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .
Cell LineConcentration (μM)Effect on Viability
MCF10DCIS≥100Significant inhibition
MDA-MB-468200-250Significant inhibition
MCF7 (LIPG-deficient)-Minimal effect
  • Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.

Case Study 1: Efficacy in Animal Models

A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .

Case Study 2: Impact on TNBC Cell Lines

Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .

生化学分析

Biochemical Properties

XEN445 interacts with the enzyme endothelial lipase (EL), demonstrating a high degree of selectivity for EL compared to other lipases . The IC50 value of this compound for EL is 0.237 µM, indicating its potent inhibitory effect . This interaction with EL is critical for the biochemical role of this compound.

Cellular Effects

This compound has been shown to preferentially inhibit the proliferation of LipG-expressing triple-negative breast cancer (TNBC) cells . It also inhibits the self-renewal of cancer stem cells (CSCs) in vitro . This compound does not inhibit the invasiveness and CSC stemness of TNBC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to EL, inhibiting its phospholipase activity . This inhibition disrupts the normal function of EL, leading to an increase in plasma HDL-cholesterol concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have not been explicitly reported in the literature. It has been observed that this compound can increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice .

Dosage Effects in Animal Models

In animal models, an oral dose of 30 mg/kg of this compound has been reported to increase HDL cholesterol concentrations . The specific effects of different dosages and any potential toxic or adverse effects at high doses have not been detailed in the available literature.

Metabolic Pathways

Given its role as an EL inhibitor, it is likely involved in lipid metabolism pathways, particularly those involving lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an EL inhibitor, it is likely that it interacts with lipoprotein transport pathways .

Subcellular Localization

As an EL inhibitor, it is likely to be found wherever EL is present within the cell .

準備方法

合成経路および反応条件

XEN445は、市販の化学物質から合成することができます。合成には、(S)-2-(3-(ピリジン-2-イルメトキシ)ピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸の調製が含まれます。 反応条件には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、最終生成物は高純度を達成するために精製されます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は研究目的でバルク量で生産することができます。 製造プロセスには、ラボ設定で使用される合成経路のスケールアップが含まれ、化合物が純度と効力を維持することが保証されます .

化学反応の分析

反応の種類

XEN445は主に阻害反応を起こし、特にエンドセリンリパーゼを標的としています。 肝臓およびリポタンパク質リパーゼに対して高い選択性を示しています .

一般的な試薬および条件

This compoundの合成で使用される一般的な試薬には、ピリジン、トリフルオロメチル安息香酸、DMSOやエタノールなどのさまざまな溶媒が含まれます。 反応条件は、最適な収率と純度を確保するために、制御された温度と特定のpHレベルを伴うことがよくあります .

形成された主な生成物

This compoundの合成から形成される主な生成物は、(S)-2-(3-(ピリジン-2-イルメトキシ)ピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸であり、これはさまざまな研究アプリケーションで使用される活性化合物です .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

生物活性

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

Study FocusKey Findings
LIPG Activity Inhibition This compound reduced PLA1 activity by ~80% in LIPG-overexpressing cells .
Cell Viability Significant reduction in viability of LIPG-expressing TNBC cells at doses >100 μM .
Cell Cycle Effects Induced G1-phase arrest; increased G1 from 44.14% to 55.74% .
Cancer Stem Cell Impact Inhibited self-renewal capacity of CSCs derived from TNBC .
In Vivo Efficacy Increased HDL levels and reduced tumor formation in mice treated with this compound .

特性

IUPAC Name

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。